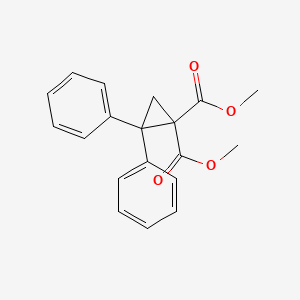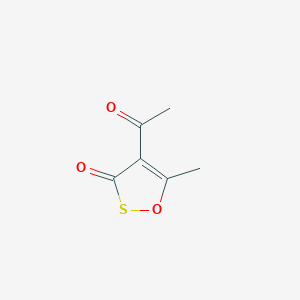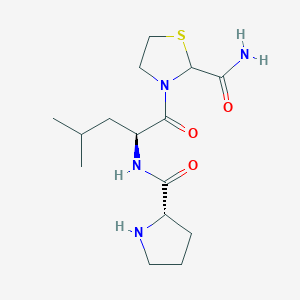
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- is a compound that belongs to the thiazolidine family, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- typically involves the reaction of L-cysteine with an aldehyde under physiological conditions. This reaction forms a thiazolidine ring through a click-type reaction that is efficient and stable . The reaction does not require any catalyst and can be performed under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry principles to enhance selectivity, purity, and yield. Methods such as multicomponent reactions, click reactions, and nano-catalysis are commonly used to improve the efficiency and environmental friendliness of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thiazolidine ring enhances its binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- include other thiazolidine derivatives and cyclic peptides such as:
- Thiazolidine-4-one
- Thiazolidine-2,4-dione
- Cyclo-(tyrosylprolyl)
- Cyclo-(prolyl-leucyl)
Uniqueness
What sets 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- apart from these similar compounds is its unique combination of the thiazolidine ring with the prolyl-leucyl peptide sequence. This combination enhances its biological activity and selectivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
65166-59-8 |
|---|---|
Formule moléculaire |
C15H26N4O3S |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
3-[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]-1,3-thiazolidine-2-carboxamide |
InChI |
InChI=1S/C15H26N4O3S/c1-9(2)8-11(18-13(21)10-4-3-5-17-10)14(22)19-6-7-23-15(19)12(16)20/h9-11,15,17H,3-8H2,1-2H3,(H2,16,20)(H,18,21)/t10-,11-,15?/m0/s1 |
Clé InChI |
RQRVKWAPHOUZJK-AKABHXMESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1CCSC1C(=O)N)NC(=O)[C@@H]2CCCN2 |
SMILES canonique |
CC(C)CC(C(=O)N1CCSC1C(=O)N)NC(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
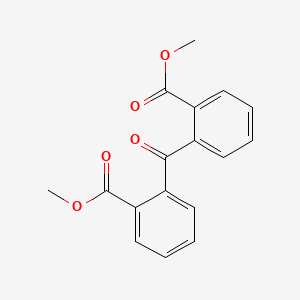
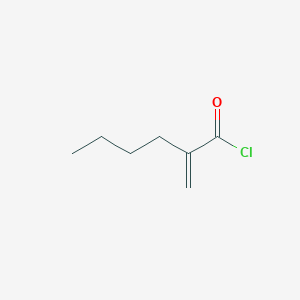
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
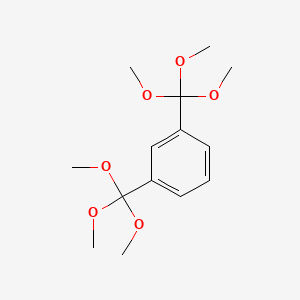

![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
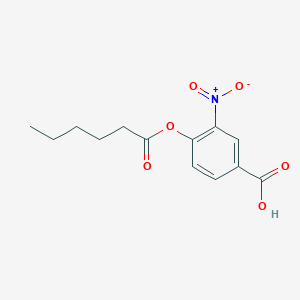
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
